Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of a phthalazinone and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method involves the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-amino-1,3-thiazole-4-carboxylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups will yield the corresponding alcohols.
Scientific Research Applications
Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: This compound is structurally similar but lacks the thiazole moiety.
Ethyl 3-methyl-4-oxocrotonate: Another related compound with a similar ester functional group but different core structure.
Uniqueness
Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to the presence of both phthalazinone and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H14N4O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O4S/c1-3-24-15(23)11-8-25-16(17-11)18-13(21)12-9-6-4-5-7-10(9)14(22)20(2)19-12/h4-8H,3H2,1-2H3,(H,17,18,21) |
InChI Key |
ATOVJFMAXMOTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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